
2-((2-Aminophenyl)thio)benzoic acid
Overview
Description
2-((2-Aminophenyl)thio)benzoic acid (CAS 54920-98-8) is a benzoic acid derivative featuring a thioether linkage to a 2-aminophenyl group. Its molecular formula is C₁₃H₁₁NO₂S, with a molecular weight of 245.30 g/mol. The compound is sensitive to light and moisture, requiring storage in a dark, inert atmosphere at room temperature . Safety data indicate hazards including skin irritation (H315), serious eye damage (H318), respiratory irritation (H335), and aquatic toxicity (H411) .
Preparation Methods
General Synthetic Approach
The core synthetic strategy involves the nucleophilic aromatic substitution or condensation reactions between benzoic acid derivatives (or their activated forms) and 2-aminothiophenol or related precursors. The key intermediate often formed is 2-aminophenyl benzoate or 2-(2-nitrophenylthio)benzoic acid, which is subsequently reduced or transformed to yield the target compound.
Detailed Preparation Procedures
Nucleophilic Aromatic Substitution via 2,2'-Dithiosalicylic Acid and 1-Chloro-2-nitrobenzene
One well-documented method involves a multi-step process starting from 2,2'-dithiosalicylic acid reacting with 1-chloro-2-nitrobenzene in a basic aqueous solution. This produces 2-(2-nitrophenylthio)benzoic acid as an intermediate. The nitro group is then reduced catalytically to the amino group to form 2-((2-aminophenyl)thio)benzoic acid.
- Step a: Reaction of 2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene in basic aqueous media at reflux (~100°C) for 6 hours.
- Step b: Catalytic hydrogenation of the nitro intermediate using Raney-nickel under hydrogen pressure (450 psi) at 110°C for 3 hours, yielding the amino derivative.
- Step c: Isolation of the product as hydrochloride salt by acidification and filtration.
This method is notable for its environmental considerations, avoiding unnecessary organic solvents and minimizing waste by conducting reduction in the same aqueous phase.
Condensation of Ethyl 2-mercaptobenzoate with 1,2-Diaminobenzene
An alternative synthetic route involves the condensation of ethyl 2-mercaptobenzoate with 1,2-diaminobenzene in the presence of coupling agents such as dichlorotriphenylphosphorane. This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 60°C to 80°C over 12–24 hours.
- Catalysts/Additives: Triethylamine is often added to neutralize acidic byproducts and enhance yield.
- Purification: The crude product is purified by recrystallization from ethanol or by column chromatography to improve purity and yield.
This approach allows fine-tuning of reaction parameters to optimize yield and purity.
Reaction Conditions and Optimization
Parameter | Typical Range/Condition | Notes |
---|---|---|
Temperature | 60–110°C | Higher temperatures used in catalytic hydrogenation |
Reaction Time | 1–24 hours | Longer times favor completion of condensation |
Solvent | Aqueous basic solution, DMF, THF, toluene | Choice depends on step and environmental considerations |
Catalysts | Raney-nickel (hydrogenation), triethylamine | Raney-nickel for nitro reduction; triethylamine for acid neutralization |
Pressure (Hydrogen) | 450 psi | For catalytic hydrogenation step |
Purification Methods | Recrystallization, column chromatography | To enhance product purity |
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Solvent Effects: Polar aprotic solvents like DMF and THF enhance the nucleophilicity of the thiol and stabilize reaction intermediates, improving yields.
- Catalyst Loading: Optimal amounts of Raney-nickel and hydrogen pressure are crucial to avoid over-reduction or incomplete conversion.
- Temperature Control: Maintaining moderate temperatures during condensation avoids side reactions; higher temperatures facilitate catalytic hydrogenation.
- Purification: Recrystallization from ethanol is effective for isolating pure this compound; chromatography can be used for further refinement.
- Environmental Considerations: One-pot aqueous processes reduce solvent usage and waste, aligning with green chemistry principles.
Chemical Reactions Analysis
2-((2-Aminophenyl)thio)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and thio groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((2-Aminophenyl)thio)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of cyclic sulfonium ylides and other complex organic synthesis mechanisms.
Biology: The compound has been studied as a potential inhibitor of enzymes such as thiopurine methyltransferase.
Medicine: It has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.
Industry: The compound is used in the biosynthesis of natural products and has applications in the food industry as a preservative due to its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-((2-Aminophenyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
A. Electron-Withdrawing Groups (EWGs):
- 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid (CAS 895-45-4): The trifluoromethyl (-CF₃) group is a strong EWG, increasing the acidity of the benzoic acid moiety (lower pKa) and enhancing lipophilicity. This improves metabolic stability compared to the parent compound, making it suitable for pharmaceutical applications .
- Such compounds are often explored for antimicrobial activity due to the nitro group’s redox properties .
B. Electron-Donating Groups (EDGs):
- 3-(4-((2-Aminophenyl)thio)-3-nitrobenzamido)benzoic acid (Compound 36): The amino (-NH₂) group in the parent compound acts as an EDG, increasing solubility in polar solvents. However, the addition of a nitrobenzamido group introduces steric hindrance and thermal stability, as evidenced by its high melting point (251–252°C) .
Functional Group Modifications
A. Carboxylic Acid Derivatives:
- 2-[(carboxymethyl)thio]benzoic acid (CAS 2056-10-10): The carboxymethyl (-CH₂COOH) substituent introduces an additional acidic proton (pKa ~3.5), significantly lowering the overall pH sensitivity. This compound is used in chelating agents and polymer synthesis .
- 2-[(2-amino-2-oxoethyl)thio]benzoic acid (CAS 197236-53-6): The carbamoylmethyl (-CH₂CONH₂) group enhances hydrogen bonding capacity, improving aqueous solubility. Its molecular weight (211.24 g/mol) is lower than the parent compound due to the simpler substituent .
B. Heterocyclic Derivatives:
- 5-{2-[(2-halobenzyl)thio]phenyl}-1,3,4-oxadiazol-2-amines : Derived from 2-[(2-halobenzyl)thio]benzoic acid methyl ester, these oxadiazole derivatives exhibit enhanced antibacterial activity due to the heterocyclic ring, which facilitates interactions with bacterial enzymes .
Biological Activity
2-((2-Aminophenyl)thio)benzoic acid, also known by its CAS number 54920-98-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its efficacy as a bioactive agent.
- Molecular Formula : CHNOS
- Molecular Weight : 245.30 g/mol
- Structure : The compound features a benzoic acid moiety substituted with a thioether group and an amino group, contributing to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects.
Key Biological Activities:
-
Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of certain protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases.
-
Anti-inflammatory Effects :
- Studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.
-
Antioxidant Activity :
- Preliminary data suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage.
The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with specific molecular targets within biological systems. Its thioether group may facilitate binding to proteins involved in signaling pathways, while the amino group can participate in hydrogen bonding, enhancing its interaction with target enzymes.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits protein kinases involved in cancer signaling | |
Anti-inflammatory | Reduces markers of inflammation in vitro | |
Antioxidant | Scavenges free radicals in cellular models |
Case Study: Inhibition of Protein Kinases
A study conducted on the inhibitory effects of this compound on specific protein kinases demonstrated significant potential in reducing kinase activity associated with tumor growth. The results indicated a dose-dependent response, suggesting that higher concentrations resulted in greater inhibition of kinase activity, thereby impacting cell proliferation rates positively.
Case Study: Anti-inflammatory Effects
In vitro experiments using human cell lines exposed to inflammatory cytokines showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential therapeutic role for the compound in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((2-Aminophenyl)thio)benzoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, coupling ethyl 2-mercaptobenzoate with 1,2-diaminobenzene in the presence of coupling agents like dichlorotriphenylphosphorane, as demonstrated in structurally analogous compounds . Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and solvent polarity (e.g., DMF or THF). Catalysts such as triethylamine may enhance yield by neutralizing acidic byproducts. Purity can be improved via recrystallization from ethanol or column chromatography .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR (to confirm aromatic protons and amine groups), -NMR (for carbonyl and aromatic carbons), and IR (to identify S-H or N-H stretches). Mass spectrometry (ESI-TOF) confirms molecular weight .
- Crystallography : Powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction are critical for resolving crystal packing and hydrogen-bonding networks, as shown in studies on methylthio-substituted benzoic acids .
Q. How does the solubility profile of this compound influence its formulation in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in aqueous buffers. Pre-filter sterilization (0.22 µm) ensures particle-free solutions. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation of this compound, and how can sulfoxide/sulfone derivatives be selectively synthesized?
- Methodological Answer : The thioether group undergoes oxidation to sulfoxide (1 equivalent , 0–5°C, 1 hour) or sulfone (2 equivalents , room temperature, 6 hours). m-Chloroperbenzoic acid (mCPBA) in dichloromethane is a reliable oxidant. Monitor progress via TLC or -NMR (disappearance of thioether proton at δ 3.5–4.0 ppm) .
Q. How can density functional theory (DFT) studies predict the reactivity and electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites and regioselectivity in substitution reactions. Compare computed IR/Raman spectra with experimental data to validate models, as done for methylthio-benzoic acids .
Q. What strategies resolve contradictions between computational data and experimental results for this compound?
- Methodological Answer :
- Validation : Cross-check DFT-optimized geometries with PXRD-derived unit cell parameters .
- Parameter Adjustment : Refine basis sets (e.g., adding polarization/diffusion functions) or include solvent effects (IEF-PCM model) in calculations.
- Experimental Replication : Repeat spectral analyses (NMR, IR) under controlled conditions to rule out impurities or hydration effects.
Q. How can researchers assess the biological activity of this compound derivatives while accounting for structural variability?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., electron-withdrawing groups on the phenyl ring or alkyl chains on the thioether). Test derivatives in assays for antifungal, antibacterial, or enzyme inhibition activity. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., CYP450 enzymes) .
Q. What experimental controls are critical when analyzing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples in amber vials at –20°C to prevent photodegradation.
Q. Notes
- All methodologies are derived from peer-reviewed studies or structurally analogous compounds.
- Computational tools (Gaussian, VMD) and experimental validations are recommended for reproducibility.
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNTUOAOPRWVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449746 | |
Record name | 2-((2-Aminophenyl)thio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54920-98-8 | |
Record name | 2-((2-Aminophenyl)thio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54920-98-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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